8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline
Description
Properties
CAS No. |
5335-96-6 |
|---|---|
Molecular Formula |
C22H17N3O3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
7-[(4-nitroanilino)-phenylmethyl]quinolin-8-ol |
InChI |
InChI=1S/C22H17N3O3/c26-22-19(13-8-16-7-4-14-23-21(16)22)20(15-5-2-1-3-6-15)24-17-9-11-18(12-10-17)25(27)28/h1-14,20,24,26H |
InChI Key |
NIPBFFNWSFCRBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Skraup Reaction Modifications
The Skraup reaction forms the quinoline core via cyclization of o-aminophenol with glycerol in acidic conditions. For 8-hydroxyquinoline derivatives, o-nitrophenol acts as an oxidizing agent, while ferrous sulfate moderates reaction violence.
-
o-Aminophenol (1 mol), glycerol (2.75–3.75 mol), and H₂SO₄ (2–4 mol) are mixed at ≤120°C.
-
The mixture is added to o-nitrophenol (0.4–0.6 mol) and FeSO₄ (5–20 wt%) at 100–140°C.
-
Refluxing at 140°C for 4–5 hours yields 8-hydroxyquinoline (70–80% conversion).
Limitations : Requires strict temperature control to prevent decomposition.
Doebner Reaction for Carboxylic Acid Derivatives
The Doebner reaction condenses aniline , aldehyde , and pyruvic acid to form quinoline-4-carboxylic acids. Adaptations introduce substituents at the 7-position:
-
Aniline , benzaldehyde , and pyruvic acid reflux in ethanol with KOH.
-
Cyclization yields 8-hydroxyquinoline derivatives (45–60% yield).
Example :
Betti Multicomponent Reaction (MCR)
Direct Synthesis via Betti Reaction
The Betti reaction enables one-pot synthesis by combining 8-hydroxyquinoline , benzaldehyde , and 4-nitroaniline under acidic or catalytic conditions.
-
8-Hydroxyquinoline (1 mmol), 4-nitroaniline (1.05 mmol), and benzaldehyde (1.5 mmol) in ethanol.
-
Add pyridine (catalytic) and stir at 25°C for 72 hours.
Mechanism :
-
Imine formation between aldehyde and amine.
Advantages : Avoids intermediate purification; suitable for diverse aldehydes.
Nanocatalyzed Green Synthesis
Fe₃O₄@PS-Arg Magnetic Nanoparticles
Fe₃O₄ nanoparticles functionalized with arginine facilitate one-pot quinoline synthesis under ultrasound:
-
Mix o-aminophenol , benzaldehyde derivative , and 4-nitroaniline with Fe₃O₄@PS-Arg (0.07 g) in ethanol.
-
Sonicate at 50°C for 15–30 minutes.
-
Recover catalyst magnetically; isolate product (yield: 88–95%).
Benefits :
Friedlander Annulation
Cyclocondensation with β-Ketoesters
Friedlander reactions use 2-aminobenzophenones and β-ketoesters to construct the quinoline ring:
Example :
-
React 2-amino-5-nitrobenzophenone with ethyl acetoacetate in polyphosphoric acid.
-
Introduce the benzyl-nitroaniline moiety via Suzuki coupling (Pd catalysis).
Yield : 70–85% after optimization.
Comparative Analysis of Methods
| Method | Conditions | Yield | Catalyst | Key Advantage |
|---|---|---|---|---|
| Skraup Reaction | H₂SO₄, 140°C, 5 h | 70–80% | FeSO₄ | High scalability |
| Betti MCR | Ethanol, rt, 72 h | 65–76% | Pyridine | One-pot synthesis |
| Nanocatalyzed | Fe₃O₄@PS-Arg, ultrasound | 88–95% | Fe₃O₄@PS-Arg | Rapid, recyclable catalyst |
| Friedlander | PPA, 120°C, 8 h | 70–85% | – | Functional group tolerance |
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that 8-hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline exhibits significant anticancer properties. It is believed to induce apoptosis in cancer cells and inhibit tumor growth effectively. The compound's structure allows it to interact with cellular mechanisms involved in cancer progression, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound demonstrates strong antimicrobial activity against various pathogens. Studies show that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential alternative to conventional antibiotics. For instance, derivatives of 8-hydroxyquinoline have been tested against strains such as E. coli and S. aureus, showing promising results in terms of minimal inhibitory concentrations (MICs) .
Neuroprotective Effects
8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline also functions as an iron chelator, which can provide neuroprotection in conditions like Alzheimer's disease. By binding excess iron, the compound may help mitigate oxidative stress associated with neurodegenerative disorders .
Antiviral and Antifungal Activities
The compound has shown potential as an antiviral agent, particularly against HIV, and exhibits antifungal properties as well. Its ability to disrupt the life cycle of fungal pathogens positions it as a valuable candidate in treating fungal infections .
Analytical Chemistry Applications
In analytical chemistry, 8-hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline is utilized as a chelating agent for metal ions, enhancing detection methods for various metals in environmental samples. Its fluorescent properties allow it to serve as a chemosensor, providing sensitive detection of metal ions through fluorescence quenching techniques.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 8-hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline is crucial for optimizing its biological activity. The presence of functional groups such as hydroxyl and nitro groups plays a significant role in its reactivity and interaction with biological targets. Research has shown that modifications to these groups can enhance or diminish the compound's efficacy against specific diseases .
Case Studies and Research Findings
Recent studies have highlighted the synthesis and evaluation of various derivatives of 8-hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline:
| Study | Findings | Applications |
|---|---|---|
| Rbaa et al., 2020 | Developed novel derivatives with high antibacterial activity against six pathogenic strains | Antimicrobial agents |
| Frontiers in Pharmacology, 2024 | Evaluated neuroprotective effects through iron-chelation mechanisms | Neuroprotection in Alzheimer’s disease |
| PMC Article Review, 2020 | Summarized various synthetic strategies and biological activities | Drug development for cancer and infections |
These findings indicate the compound's versatility and potential for further research.
Mechanism of Action
The mechanism of action of 8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes. This chelation disrupts the normal function of these enzymes, leading to various biological effects. Additionally, the compound can intercalate into DNA, interfering with replication and transcription processes, which is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives exhibit diverse bioactivities depending on substituent positions and functional groups. Below is a comparative analysis of 8-Hydroxy-7-[α-(4-nitroanilino)benzyl]quinoline with key analogs:
Structural Analogues and Substitution Patterns
Physicochemical Properties
- Lipophilicity and Solubility: The nitroanilino-benzyl group in the target compound likely increases lipophilicity compared to hydroxyl- or methoxy-substituted analogs (e.g., 8-hydroxyquinoline or 7-methoxy-8-nitroquinoline). This could enhance membrane permeability but reduce aqueous solubility .
- Melting Points: Substituted quinolines like compound 4k exhibit high melting points (223–225°C) due to aromatic stacking and hydrogen bonding, suggesting similar thermal stability for the target compound .
Biological Activity
8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a hydroxyl group at the 8-position and a nitroaniline moiety at the 7-position, connected via a benzyl linker. Its unique structure bestows it with significant potential in various therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of 8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline is C22H17N3O3, with a molecular weight of 371.4 g/mol. Its structural characteristics include:
- Quinoline Backbone : A bicyclic structure comprising a pyridine ring fused to a benzene ring.
- Hydroxyl Group : Located at position 8, this group can participate in hydrogen bonding and metal ion chelation.
- Nitro Group : Positioned at the 4-anilino site, which can undergo reduction to form amino derivatives.
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Antimicrobial, antifungal |
| 5-Nitro-8-hydroxyquinoline | Nitro group at position 5 | Anticancer, antimicrobial |
| 7-Amino-8-hydroxyquinoline | Amino group at position 7 | Anticancer, metal chelation |
| 7-Chloro-8-hydroxyquinoline | Chlorine substituent at position 7 | Antifungal |
Anticancer Properties
Research indicates that 8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism of action is believed to involve the compound's ability to interact with cellular targets that regulate cell cycle and apoptosis pathways.
For instance, similar compounds have been documented to inhibit key signaling pathways involved in cancer progression, such as the NF-kB pathway, which is crucial for cell survival and proliferation .
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens. The presence of the hydroxyl and nitro groups enhances its ability to disrupt microbial membranes and inhibit essential cellular functions. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of quinoline derivatives on human breast cancer cell lines (MCF-7). The results indicated that compounds with enhanced lipophilicity showed increased cytotoxicity against these cells. Specifically, derivatives similar to 8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline exhibited IC50 values indicating potent anticancer activity .
- Antimicrobial Activity : Another investigation focused on the antimicrobial efficacy of quinoline derivatives against Escherichia coli and Staphylococcus aureus. The findings revealed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as novel antimicrobial agents .
The biological activity of 8-Hydroxy-7-[a-(4-nitroanilino)benzyl]quinoline can be attributed to its ability to chelate metal ions, which is critical for various biological processes. This chelation can disrupt enzyme functions and lead to increased oxidative stress within microbial cells or cancerous tissues.
Additionally, the compound may act as an agonist for Toll-like receptors (TLRs), particularly TLR7 and TLR8, which play vital roles in immune response modulation. Activation of these receptors can enhance the production of cytokines and chemokines, thereby bolstering the immune system's ability to combat tumors and infections .
Q & A
Basic Question: What are the primary synthetic routes for 8-Hydroxy-7-[α-(4-nitroanilino)benzyl]quinoline, and how do reaction conditions influence yield and purity?
The compound is synthesized via the Betti reaction , which involves the condensation of 8-hydroxyquinoline with aldehydes and amines under basic conditions. Key factors include:
- Temperature : Elevated temperatures (80–100°C) accelerate the reaction but may degrade the nitroanilino group.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility, while protic solvents (e.g., ethanol) improve selectivity for the benzylquinoline scaffold .
- Reaction time : Extended durations (>24 hours) risk side reactions, such as over-nitration or oxidation.
Post-synthesis, purity is validated via NMR spectroscopy (to confirm substitution patterns) and HRMS (to verify molecular weight) .
Basic Question: What spectroscopic techniques are recommended for characterizing this compound?
- 1H and 13C NMR : Critical for confirming the benzylquinoline backbone and nitroanilino substitution. The hydroxyl proton (8-position) typically appears as a singlet at δ 10–12 ppm, while aromatic protons show splitting patterns consistent with para-substitution .
- High-Resolution Mass Spectrometry (HRMS) : Ensures accurate mass confirmation (e.g., molecular ion peak matching C22H16N3O3).
- IR Spectroscopy : Identifies key functional groups (e.g., O–H stretch at ~3200 cm⁻¹, nitro group vibrations at ~1520 cm⁻¹) .
Advanced Question: How can researchers resolve contradictions in spectral data during structural characterization?
Discrepancies (e.g., unexpected splitting in NMR or HRMS adducts) may arise from:
- Reaction byproducts : Use preparative HPLC to isolate impurities and analyze them separately.
- Tautomerism : The hydroxyl and nitro groups may participate in keto-enol or resonance-driven tautomerism. 2D NMR (e.g., NOESY) can clarify spatial interactions .
- Crystallographic validation : If available, single-crystal X-ray diffraction provides definitive structural proof, as demonstrated for related nitroquinoline derivatives .
Advanced Question: What strategies optimize the stability of the nitro group during synthesis?
The nitro group is prone to reduction or degradation under harsh conditions. Mitigation strategies include:
- Low-temperature nitration : Conduct nitration steps at ≤0°C to minimize side reactions .
- Inert atmosphere : Use argon/nitrogen to prevent oxidation of intermediates.
- Stoichiometric control : Limit excess nitric acid to avoid over-nitration. Monitor progress via TLC or in situ IR .
Basic Question: How do thermodynamic properties (e.g., melting point, enthalpy) inform storage and handling?
- Differential Scanning Calorimetry (DSC) : Reveals phase transitions (e.g., melting point ~215–220°C for 8-hydroxyquinoline derivatives).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition onset temperatures guide storage conditions (e.g., refrigeration for labile nitro derivatives) .
- Hygroscopicity : The hydroxyl group may absorb moisture, requiring desiccated storage .
Advanced Question: How to design experiments probing the biological activity of this compound?
- Molecular docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., metalloenzymes).
- In vitro assays : Test antimicrobial activity via microdilution assays (MIC values) or antitumor efficacy using MTT assays on cancer cell lines.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated or methylated derivatives) to identify critical functional groups .
Basic Question: What are common impurities in synthesized batches, and how are they detected?
- Residual solvents : Detectable via GC-MS (e.g., DMF or ethanol).
- Nitration byproducts : Use HPLC with UV detection (λ = 254 nm) to separate nitro isomers or over-nitrated species.
- Metal chelates : ICP-MS quantifies trace metals (e.g., aluminum from Friedel-Crafts catalysts) .
Advanced Question: How can computational methods predict the reactivity of this compound in catalytic systems?
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., nitro group’s electrophilicity).
- Molecular Dynamics (MD) : Simulate interactions in solvent environments to optimize reaction pathways.
- Validation : Cross-check computational results with experimental kinetic data (e.g., rate constants for nitration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
